Phenoxytetrafluoroethyl azide
Description
Phenoxytetrafluoroethyl azide is a fluorinated organic azide characterized by a tetrafluoroethyl (CF₂CF₂) group linked to a phenoxy (PhO) moiety and an azide (-N₃) functional group. Its synthesis typically involves nucleophilic substitution reactions of tetrafluoroethyl bromides with organometallic reagents such as i-PrMgCl·LiCl, followed by azide introduction via electrophilic or radical pathways . This compound falls under a broader class of tetrafluoroethyl-containing molecules, which have garnered attention in agrochemistry, materials science, and medicinal chemistry due to their unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated or trifluoromethylated analogues .
Properties
Molecular Formula |
C8H5F4N3O |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
(2-azido-1,1,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C8H5F4N3O/c9-7(10,14-15-13)8(11,12)16-6-4-2-1-3-5-6/h1-5H |
InChI Key |
OYCBEZIGGPVRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(N=[N+]=[N-])(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxytetrafluoroethyl azide can be synthesized through several methods. One common approach involves the reaction of phenoxytetrafluoroethyl halide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste reduction, can enhance the sustainability of the production process .
Chemical Reactions Analysis
[3 + 2] Cycloaddition with Terminal Alkynes
Phenoxytetrafluoroethyl azide undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. This reaction proceeds efficiently under mild conditions (room temperature, 12–24 hours) with yields ranging from 70% to 99% .
Example Reaction:
Key Data:
| Alkyne (R) | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | CuI | 85 | |
| Propargyl | CuBr | 78 |
Rhodium(II)-Catalyzed Transannulation with Nitriles
Triazoles derived from this compound undergo transannulation with nitriles in the presence of rhodium(II) acetate to yield N-tetrafluoroethylimidazoles. This reaction requires elevated temperatures (80–100°C) and provides moderate to high yields (60–82%) .
Example Reaction:
Key Data:
| Nitrile (R) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| CH₃CN | 80 | 75 | |
| PhCN | 100 | 82 |
Acid-Mediated Denitrogenation to β-Enamido Triflates
Treatment of triazole derivatives with triflic acid (TfOH) in dichloroethane (DCE) induces denitrogenation, producing β-enamido triflates. This reaction achieves yields up to 73% and proceeds via cleavage of the triazole ring .
Example Reaction:
Key Data:
| Substrate | Acid | Yield (%) | Reference |
|---|---|---|---|
| Triazole 2a | TfOH | 73 |
Scientific Research Applications
Phenoxytetrafluoroethyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phenoxytetrafluoroethyl azide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as amines and triazoles. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with various substrates .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Fluorinated azides vary significantly based on their substituents, influencing reactivity and applications:
Physicochemical Properties
Fluorination profoundly impacts solubility, stability, and hydrophobicity:
- Hydrophobicity: Tetrafluoroethyl groups reduce hydrophilicity compared to parent carbohydrates or trifluoromethylated compounds. For example, tetrafluorinated sugars exhibit enhanced protein-binding capabilities due to lowered water solubility . This compound likely follows this trend, favoring organic solvent compatibility over aqueous systems.
- Thermal Stability: Fluorinated azides generally exhibit greater thermal stability than metal azides (e.g., NaN₃, which decomposes explosively above 300°C) . However, this compound may still require cautious handling due to the inherent instability of organic azides under heat or shock.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
- This compound: Expected to participate in CuAAC to form N-tetrafluoroethyl triazoles, though reaction rates and yields may differ from perfluoroalkyl azides (e.g., CF₃N₃) due to steric hindrance from the phenoxy group .
- Perfluoroalkyl azides : Demonstrated high efficiency in CuAAC, yielding triazoles with applications in drug discovery and materials science .
Electrophilic Substitution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
